
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- typically involves the reaction of a germanium precursor with appropriate organic ligandsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced germanium species.
Substitution: Nucleophilic substitution reactions are common, where the amino or thio groups can be replaced by other nucleophiles under appropriate conditions.
Complexation: The compound can form complexes with various metal ions, which can be useful in catalysis and materials science.
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its ability to interact with biomolecules and its potential use in drug delivery systems.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with cellular components and induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions and proteins, altering their activity and function. In biological systems, it can induce oxidative stress and disrupt cellular processes, leading to cell death in cancer cells. The exact molecular pathways involved are still under investigation, but its ability to form stable complexes with biomolecules is a key factor in its activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- include:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound contains silicon instead of germanium and has similar structural properties but different reactivity and applications.
2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: This boron-containing compound has unique properties and is used in different chemical and biological applications.
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane:
These similar compounds highlight the versatility of the germatrane structure and its potential for various scientific and industrial applications.
Propriétés
Numéro CAS |
124187-02-6 |
|---|---|
Formule moléculaire |
C11H25GeN3O3S |
Poids moléculaire |
352.03 g/mol |
Nom IUPAC |
N'-[2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H25GeN3O3S/c13-2-1-3-14-4-11-19-12-16-8-5-15(6-9-17-12)7-10-18-12/h14H,1-11,13H2 |
Clé InChI |
QNYSPEWIAPEDTF-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Ge]2(OCCN1CCO2)SCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


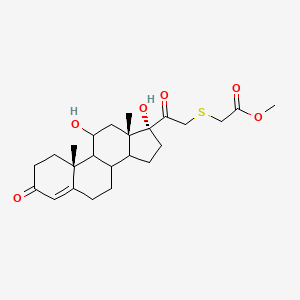
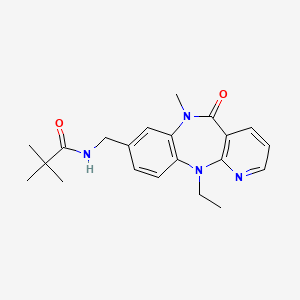
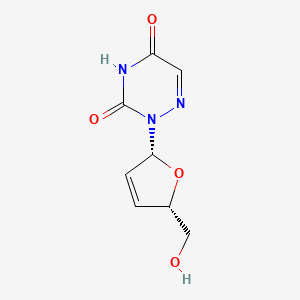
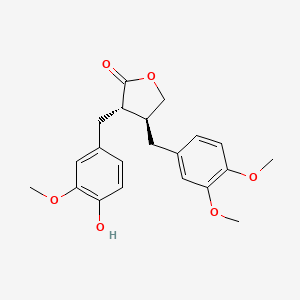
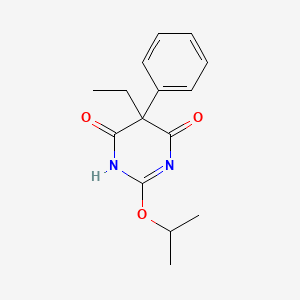
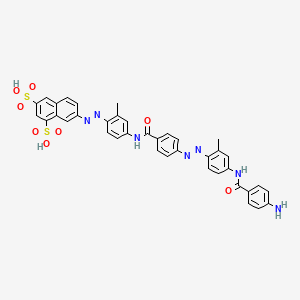
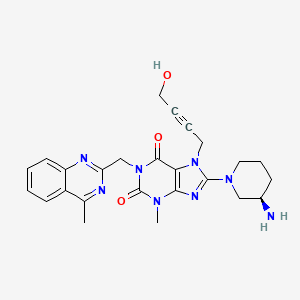
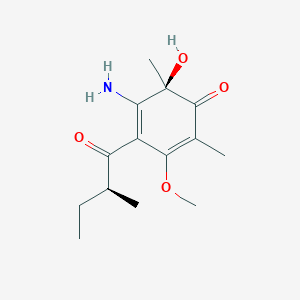


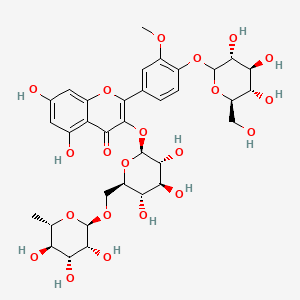
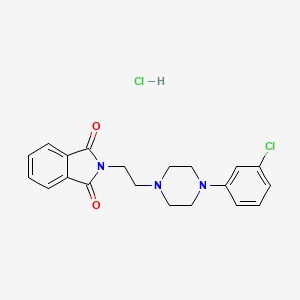

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
